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An In-depth Technical Guide on the Initial Studies and Discovery of M-89 and ML089

This technical guide provides a comprehensive overview of the foundational research and

discovery of two distinct molecular entities: M-89, a potent inhibitor of the Menin-Mixed Lineage

Leukemia (Menin-MLL) protein-protein interaction, and ML089, an inhibitor of

phosphomannose isomerase (PMI). This document is intended for researchers, scientists, and

drug development professionals, offering detailed insights into the experimental protocols,

quantitative data, and relevant biological pathways associated with these compounds.

Part 1: M-89, a Menin-MLL Inhibitor
Introduction and Discovery
M-89 (also referred to as compound 42) was identified through a structure-based design

approach as a highly potent small-molecule inhibitor of the Menin-MLL interaction.[1][2][3] This

interaction is a critical driver in acute leukemias characterized by MLL gene rearrangements.[1]

The discovery of M-89 represents a significant advancement in the development of targeted

therapies for these aggressive cancers.[1][2][3]

Quantitative Data
The initial studies of M-89 yielded key quantitative metrics that established its potency and

selectivity. These findings are summarized in the table below.
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Parameter Value
Cell Lines /
Conditions

Reference

Binding Affinity (Kd) 1.4 nM Binding to Menin [1][2]

IC50 25 nM
MV4;11 (MLL-AF4

fusion)
[1][2][4][5]

IC50 55 nM
MOLM-13 (MLL-AF9

fusion)
[1][2][4][5]

IC50 10.2 µM
HL-60 (lacking MLL

fusion)
[1]

Selectivity >100-fold
(HL-60 vs. MV4;11

and MOLM-13)
[1][2][4][5]

Experimental Protocols
Cell Growth Inhibition Assay: The potency of M-89 in inhibiting cell growth was evaluated in

leukemia cell lines with and without MLL fusions.[1] The MV4;11 and MOLM-13 cell lines, which

carry MLL fusions, and the HL-60 cell line, which lacks this fusion, were utilized.[1][2] Cells

were treated with varying concentrations of M-89, and cell viability was assessed after a

defined incubation period to determine the IC50 values.[1]

Cellular Thermal Shift Assay (CETSA): To confirm that M-89 directly engages with Menin in a

cellular context, a CETSA was performed.[1] This assay measures the thermal stability of a

target protein upon ligand binding. Leukemia cells were treated with M-89, and the stabilization

of the Menin protein was quantified at different temperatures, demonstrating target

engagement at low nanomolar concentrations.[1]

Signaling Pathway and Mechanism of Action
Menin is a scaffold protein that plays a crucial role in the regulation of gene expression.[6][7] In

MLL-rearranged leukemias, Menin interacts with the N-terminus of MLL fusion proteins, which

is essential for the recruitment of this complex to target genes like HOXA9 and MEIS1.[6][8]

The upregulation of these genes is critical for leukemogenesis.[8] M-89 acts by binding to a

pocket on Menin, thereby disrupting the Menin-MLL interaction.[1][6] This prevents the
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recruitment of the MLL fusion protein complex to its target genes, leading to the downregulation

of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell proliferation.[8]
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Caption: The Menin-MLL signaling pathway and the inhibitory action of M-89.

Part 2: ML089, a Phosphomannose Isomerase
Inhibitor
Introduction and Discovery
ML089 (CID-22416235) was identified as a probe compound that inhibits human

phosphomannose isomerase (PMI).[9][10] Its discovery originated from a project aimed at

finding novel non-competitive inhibitors of PMI for the potential treatment of Congenital
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Disorder of Glycosylation Type Ia (CDG-Ia).[9][10] ML089 is a membrane-permeable

compound, allowing it to inhibit PMI within living cells.[9][10]

Quantitative Data
The initial characterization of ML089 provided the following key quantitative measure:

Parameter Value Conditions Reference

IC50 1.3 µM

Inhibition of

phosphomannose

isomerase (PMI)

[11]

Experimental Protocols
High-Throughput Screening (HTS) for PMI Inhibitors: The discovery of ML089 was facilitated

by a high-throughput screening campaign to identify inhibitors of human PMI.[12] The assay

employed a coupled-enzyme system to detect PMI activity.[9][12][13]

Assay Principle: The assay measures the activity of PMI by detecting its product, fructose-6-

phosphate. This is achieved through a series of enzymatic reactions:

PMI converts mannose-6-phosphate to fructose-6-phosphate.

Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-

phosphate.

Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, which is

coupled with the conversion of NADP to NADPH.

The resulting NADPH is detected using a resazurin-diaphorase fluorogenic reaction.[9][12]

[13]

Reagents:

Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6

U/ml Diaphorase, 0.2 mM Resazurin.[9]
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Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2,

0.01% Tween 20, 4.6 ug/ml phosphoglucose isomerase, 30 ng/ml PMI, 1.8 ug/ml G6PDH.

[9]
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Caption: Workflow of the coupled-enzyme assay for PMI inhibitor screening.

Metabolic Pathway and Therapeutic Rationale
Phosphomannose isomerase (PMI) is an enzyme that interconverts mannose-6-phosphate

(M6P) and fructose-6-phosphate (F6P).[14] In the context of CDG-Ia, a deficiency in the

enzyme phosphomannomutase 2 (PMM2) impairs the conversion of M6P to mannose-1-

phosphate, a crucial step in protein glycosylation.[9] The therapeutic hypothesis is that by

inhibiting PMI with a compound like ML089, the catabolism of M6P to F6P would be blocked.[9]

[10] This would lead to an accumulation of M6P, which could then be shunted towards the

deficient PMM2 pathway, potentially restoring adequate levels of protein glycosylation.[9][10]
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Caption: The role of PMI in mannose metabolism and the therapeutic rationale for ML089.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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